molecular formula C19H18FN3O4S2 B2717793 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 398999-91-2

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2717793
CAS RN: 398999-91-2
M. Wt: 435.49
InChI Key: OJZTWOCGUFRDGL-XUTLUUPISA-N
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Screening : Compounds related to "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide" have been synthesized and evaluated for their antimicrobial properties. The synthesis of novel fluorobenzamides and their derivatives, including those containing thiazole and thiazolidine motifs, has shown promising antimicrobial activity against a range of bacterial and fungal strains. These compounds have been characterized using various spectroscopic and spectrometric techniques, with some showing significant activity at minimal inhibitory concentrations (MICs) against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai, Rajpara, Joshi, 2013).

Anticancer Activity : Research into benzamide analogs has led to the development of compounds with potential anticancer activities. The synthesis of novel benzamides and their evaluation as selective and potent gastrokinetic agents have shed light on their structure-activity relationships, highlighting the importance of specific substituents for enhancing biological activity. These compounds, particularly those with specific morpholinylmethyl benzamides, have shown promise in preclinical studies for their gastrokinetic properties, indicating potential applications in cancer treatment (Kato, Morie, Harada, Yoshida, Matsumoto, 1992).

Chemical Properties and Applications

Synthesis and Structural Analysis : The synthesis of related compounds involves advanced techniques like microwave-induced synthesis, highlighting the role of fluorine atoms in enhancing the antimicrobial activity of benzamides. Structural analysis, including Hirshfeld surface analysis, provides insight into the molecular interactions and stability of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, Naveen, 2018).

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZTWOCGUFRDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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